Lipophilicity Control: XLogP3 Comparison with the Piperidine Analog 2-(Pyrrol-1-ylmethyl)piperidine
In CNS drug design, controlling lipophilicity is critical for avoiding off-target promiscuity. 2-(1H-Pyrrol-1-ylmethyl)piperazine exhibits a computed XLogP3 of 0.1 [1], a full log unit lower than its direct piperidine analog, 2-(pyrrol-1-ylmethyl)piperidine, which has an XLogP3 of 1.1 . This difference stems from the replacement of the piperazine ring's second nitrogen with a carbon, which eliminates a hydrogen-bond acceptor and increases overall hydrophobicity.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.1 (2-(1H-pyrrol-1-ylmethyl)piperazine) |
| Comparator Or Baseline | 1.1 (2-(pyrrol-1-ylmethyl)piperidine) |
| Quantified Difference | Δ XLogP3 = -1.0 (target compound is more hydrophilic) |
| Conditions | Computed via XLogP3 algorithm; PubChem (2025) and LookChem supplier data |
Why This Matters
A 10-fold difference in predicted partition coefficient directly influences blood–brain barrier permeability, aqueous solubility, and non-specific binding profiles, making the piperazine variant preferable for CNS-targeted fragment libraries where lower lipophilicity is desired.
- [1] PubChem. Compound Summary for CID 174820352: 1-(Pyrrol-1-ylmethyl)piperazine. Computed XLogP3-AA: 0.1. National Center for Biotechnology Information (2025). View Source
